Allatotropin
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Overview
Description
Allatotropin is a neuropeptide originally isolated from the nervous system of the lepidopteran Manduca sexta. It is known for its ability to stimulate the secretion of juvenile hormone by the corpora allata. This compound plays multiple neural, endocrine, and myoactive roles in insects and other organisms .
Preparation Methods
Allatotropin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
Allatotropin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reverse oxidation and restore the peptide’s original state.
Substitution: This reaction can introduce new functional groups into the peptide, altering its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various chemical substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Allatotropin has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: It plays a role in understanding insect physiology, particularly in relation to juvenile hormone regulation and feeding behavior
Medicine: Research on this compound and its analogs can provide insights into neuropeptide functions and potential therapeutic applications.
Industry: This compound can be used in the development of insect control strategies by targeting juvenile hormone pathways
Mechanism of Action
Allatotropin exerts its effects by binding to specific receptors on target cells. This binding activates signaling pathways that lead to the synthesis and release of juvenile hormone. The molecular targets of this compound include G-protein coupled receptors (GPCRs) that are related to mammalian orexin receptors . These pathways involve the regulation of intracellular calcium ions and cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
Allatotropin is unique among neuropeptides due to its specific role in stimulating juvenile hormone synthesis. Similar compounds include:
Allatostatin: Inhibits juvenile hormone synthesis.
Orexin: A mammalian neuropeptide with similar receptor types but different functions.
This compound-related peptides: Found in other phyla such as Mollusca and Annelida, with varying functions .
This compound’s uniqueness lies in its specific role in juvenile hormone regulation and its presence across various insect species.
Properties
CAS No. |
120928-88-3 |
---|---|
Molecular Formula |
C65H103N19O17S2 |
Molecular Weight |
1486.8 g/mol |
IUPAC Name |
4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72) |
InChI Key |
VOQFXDFZGBDKIR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
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